molecular formula C20H19ClN6 B12676312 1,3-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- CAS No. 125802-61-1

1,3-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl-

Cat. No.: B12676312
CAS No.: 125802-61-1
M. Wt: 378.9 g/mol
InChI Key: GNTJUPAVKZAMQX-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that combines elements of benzenediamine and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzenediamine derivative, followed by the introduction of the purine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can modify the purine ring or the benzenediamine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine derivatives: These compounds share the benzenediamine core but differ in their substituents.

    Purine derivatives: Compounds with similar purine structures but different functional groups.

Uniqueness

1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is unique due to its combination of benzenediamine and purine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

125802-61-1

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

1-N-(9-benzyl-2-chloropurin-6-yl)-3-N,3-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C20H19ClN6/c1-26(2)16-10-6-9-15(11-16)23-18-17-19(25-20(21)24-18)27(13-22-17)12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,23,24,25)

InChI Key

GNTJUPAVKZAMQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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